molecular formula C13H18BrNO B2962545 1-(5-Bromo-2-methoxybenzyl)piperidine CAS No. 7016-11-7

1-(5-Bromo-2-methoxybenzyl)piperidine

Cat. No. B2962545
CAS RN: 7016-11-7
M. Wt: 284.197
InChI Key: QXGYMTDTKMWHMA-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxybenzyl)piperidine is a chemical compound with the molecular formula C13H18BrNO. It has a molecular weight of 284.2 . The compound is stored at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for 1-(5-Bromo-2-methoxybenzyl)piperidine is 1S/C13H18BrNO/c1-16-13-6-5-12(14)9-11(13)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 . The InChI key is QXGYMTDTKMWHMA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.2 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

I have conducted a search for the scientific research applications of “1-(5-Bromo-2-methoxybenzyl)piperidine,” but unfortunately, the available information does not provide specific applications for this compound. The sources mention its availability and some general areas of research like Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical fields , but they do not detail unique applications.

Safety and Hazards

The compound has been classified under GHS07 for safety. The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-16-13-6-5-12(14)9-11(13)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGYMTDTKMWHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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